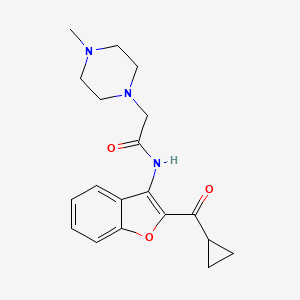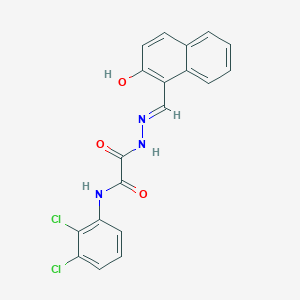![molecular formula C25H28N2O3 B11547521 Heptyl 4-[(naphthalen-1-ylcarbamoyl)amino]benzoate](/img/structure/B11547521.png)
Heptyl 4-[(naphthalen-1-ylcarbamoyl)amino]benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Heptyl 4-{[(Naphthalen-1-yl)carbamoyl]amino}benzoate: is an organic compound with the molecular formula C25H28N2O3 . It is a derivative of benzoic acid and naphthalene, featuring a heptyl ester group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Heptyl 4-{[(Naphthalen-1-yl)carbamoyl]amino}benzoate typically involves the following steps:
Formation of Naphthalen-1-ylcarbamoyl Chloride: Naphthalene-1-amine is reacted with phosgene to form naphthalen-1-ylcarbamoyl chloride.
Coupling Reaction: The naphthalen-1-ylcarbamoyl chloride is then reacted with 4-aminobenzoic acid to form 4-{[(Naphthalen-1-yl)carbamoyl]amino}benzoic acid.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions, such as controlled temperature and pressure, to ensure high yield and purity. Catalysts and solvents are often used to enhance the reaction efficiency .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Heptyl 4-{[(Naphthalen-1-yl)carbamoyl]amino}benzoate can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for halogenation reactions.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Chemistry: Heptyl 4-{[(Naphthalen-1-yl)carbamoyl]amino}benzoate is used as a building block in organic synthesis, particularly in the development of new materials and compounds with specific properties .
Biology: In biological research, this compound is studied for its potential interactions with biological molecules and its effects on cellular processes .
Medicine: The compound is investigated for its potential therapeutic applications, including its role as a drug precursor or active pharmaceutical ingredient .
Industry: In the industrial sector, Heptyl 4-{[(Naphthalen-1-yl)carbamoyl]amino}benzoate is used in the production of specialty chemicals and materials with specific functionalities .
Mechanism of Action
The mechanism of action of Heptyl 4-{[(Naphthalen-1-yl)carbamoyl]amino}benzoate involves its interaction with molecular targets such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes .
Comparison with Similar Compounds
- Heptyl 4-{[(Naphthalen-2-yl)carbamoyl]amino}benzoate
- Heptyl 4-{[(Phenyl)carbamoyl]amino}benzoate
- Heptyl 4-{[(Biphenyl)carbamoyl]amino}benzoate
Comparison: Heptyl 4-{[(Naphthalen-1-yl)carbamoyl]amino}benzoate is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity, stability, and interaction with biological targets .
Properties
Molecular Formula |
C25H28N2O3 |
|---|---|
Molecular Weight |
404.5 g/mol |
IUPAC Name |
heptyl 4-(naphthalen-1-ylcarbamoylamino)benzoate |
InChI |
InChI=1S/C25H28N2O3/c1-2-3-4-5-8-18-30-24(28)20-14-16-21(17-15-20)26-25(29)27-23-13-9-11-19-10-6-7-12-22(19)23/h6-7,9-17H,2-5,8,18H2,1H3,(H2,26,27,29) |
InChI Key |
CUASNWDPSJKOJS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCOC(=O)C1=CC=C(C=C1)NC(=O)NC2=CC=CC3=CC=CC=C32 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Biphenyl-4,4'-diyl bis[4-(hexyloxy)benzoate]](/img/structure/B11547442.png)

![N-{1-[(2E)-2-(octan-2-ylidene)hydrazinyl]-1-oxo-3-phenylpropan-2-yl}benzamide (non-preferred name)](/img/structure/B11547450.png)

![3-[(E)-({2-[(2-Methylphenyl)amino]acetamido}imino)methyl]phenyl 4-nitrobenzoate](/img/structure/B11547471.png)
![4-Chloro-2-[(E)-[(3-chloro-4-methoxyphenyl)imino]methyl]-3,5-dimethyl-6-nitrophenol](/img/structure/B11547472.png)
![Bicyclo[2.2.1]heptan-2-one, 5,5,6-trimethyl-, thiosemicarbazone](/img/structure/B11547475.png)
![N-{2-[5-methyl-2-(propan-2-yl)phenoxy]ethyl}-3,5-dinitrobenzamide](/img/structure/B11547476.png)


![4-Bromo-2-chloro-6-[(E)-[(2-hydroxy-6-methylphenyl)imino]methyl]phenol](/img/structure/B11547491.png)
![4-nitro-2-[(E)-{2-[(2E)-2-[(phenylcarbonyl)amino]-3-(thiophen-2-yl)prop-2-enoyl]hydrazinylidene}methyl]phenyl 3-bromobenzoate](/img/structure/B11547498.png)
